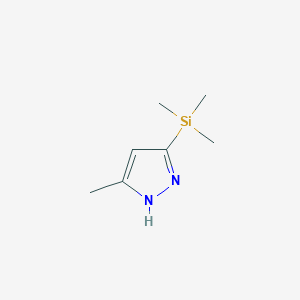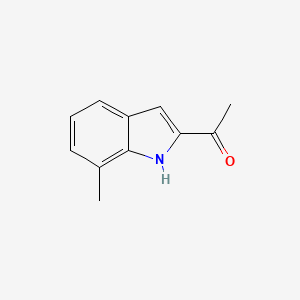
1H-Pyrazole, 3-methyl-5-(trimethylsilyl)-
Descripción general
Descripción
1H-Pyrazole, 3-methyl-5-(trimethylsilyl)- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is characterized by the presence of a methyl group at the 3-position and a trimethylsilyl group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 1H-Pyrazole, 3-methyl-5-(trimethylsilyl)- typically involves the cyclization of appropriate precursors. Industrial production methods often employ scalable processes such as flow chemistry to ensure high yields and purity .
Análisis De Reacciones Químicas
1H-Pyrazole, 3-methyl-5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding hydropyrazoles.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds
Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and various electrophiles for substitution reactions. Major products formed from these reactions include N-oxides, hydropyrazoles, and various substituted pyrazoles .
Aplicaciones Científicas De Investigación
1H-Pyrazole, 3-methyl-5-(trimethylsilyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with unique electronic and photophysical properties
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 3-methyl-5-(trimethylsilyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. This allows it to reach intracellular targets more effectively. The compound’s effects are mediated through the modulation of specific biochemical pathways, leading to desired therapeutic outcomes .
Comparación Con Compuestos Similares
1H-Pyrazole, 3-methyl-5-(trimethylsilyl)- can be compared with other pyrazole derivatives, such as:
1H-Pyrazole, 3,5-dimethyl-: Lacks the trimethylsilyl group, resulting in different chemical reactivity and biological activity.
1H-Pyrazole, 4-methyl-5-(trimethylsilyl)-: The position of the methyl group affects the compound’s properties and applications.
1H-Pyrazole, 3-methyl-4-(trimethylsilyl)-: Similar to the compound but with different substitution patterns, leading to variations in reactivity and biological effects
The uniqueness of 1H-Pyrazole, 3-methyl-5-(trimethylsilyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
trimethyl-(5-methyl-1H-pyrazol-3-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2Si/c1-6-5-7(9-8-6)10(2,3)4/h5H,1-4H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZXHXDYXIMHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10521791 | |
| Record name | 5-Methyl-3-(trimethylsilyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10521791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89864-85-7 | |
| Record name | 5-Methyl-3-(trimethylsilyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10521791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















